molecular formula C13H12N2O4S2 B12637814 N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide CAS No. 919360-32-0

N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B12637814
CAS No.: 919360-32-0
M. Wt: 324.4 g/mol
InChI Key: APWXTKNIHUPYSQ-UHFFFAOYSA-N
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Description

N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide is a chemical compound for research and development applications. Sulfonamide derivatives are a significant class of organic molecules with wide applications in medicinal and synthetic chemistry, often serving as key building blocks in therapeutic agents . Related compounds with sulfonamide functionalities are frequently investigated for their potential biological activities, which can include antiviral effects and enzyme inhibition, such as selective cyclooxygenase-2 (COX-2) inhibition . The synthesis of novel sulfonamides remains an active area of research, with modern approaches focusing on indirect methods to obtain pure products without the need for complex purification . Researchers value this compound as a potential intermediate for constructing more complex molecules or for use in structure-activity relationship (SAR) studies to develop new pharmacological tools. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

919360-32-0

Molecular Formula

C13H12N2O4S2

Molecular Weight

324.4 g/mol

IUPAC Name

N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H12N2O4S2/c1-20-11-8-6-10(7-9-11)14-21(18,19)13-5-3-2-4-12(13)15(16)17/h2-9,14H,1H3

InChI Key

APWXTKNIHUPYSQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction of 4-Nitrobenzenesulfonyl Chloride with 4-Methylsulfanylaniline

  • Reagents :

    • 4-Nitrobenzenesulfonyl chloride
    • 4-Methylsulfanylaniline
  • Procedure :

    • Dissolve 4-nitrobenzenesulfonyl chloride in an organic solvent such as dichloromethane.
    • Add 4-methylsulfanylaniline to the solution in a stoichiometric ratio.
    • Stir the mixture at room temperature for several hours.
    • After completion, cool the reaction mixture and precipitate the product by adding cold water.
    • Filter the solid, wash with cold water, and recrystallize from ethanol.
  • Expected Yield : Approximately 70-80% based on stoichiometry.

Alternative Method Using Methylsulfanyl Chloride

  • Reagents :

    • Methylsulfanyl chloride
    • Nitroaniline derivatives
  • Procedure :

    • In a nitrogen atmosphere, mix ortho-nitroaniline with methylsulfanyl chloride in the presence of a catalyst such as triethylamine.
    • Heat the mixture to about 100–160°C for several hours.
    • After the reaction, allow it to cool and extract the product using solvent extraction techniques.
    • Purify the compound through recrystallization.
  • Expected Yield : Higher selectivity towards para-substituted products with yields around 85%.

Summary Table of Preparation Methods

Method Reagents Used Reaction Conditions Yield (%)
Reaction with Sulfonyl Chloride 4-Nitrobenzenesulfonyl chloride, Aniline Room temperature, Stirring 70-80
Methylsulfanyl Chloride Method Methylsulfanyl chloride, Nitroaniline Nitrogen atmosphere, Heating ~85

The synthesized N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide can be characterized using several analytical techniques:

The preparation of this compound can be effectively achieved through various synthetic routes involving sulfonyl chlorides and amines. The choice of method can influence yield and purity, making it essential to optimize conditions based on desired outcomes. Further research into alternative synthesis routes may enhance efficiency and reduce costs associated with this compound's production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide derivatives as effective anticancer agents. Research indicates that certain sulfonamide compounds exhibit significant inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells such as MDA-MB-231 and MCF-7.

Case Study: Inhibition of Carbonic Anhydrase IX

A study demonstrated that specific derivatives of sulfonamides, including those related to this compound, showed promising results as inhibitors of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The most active derivatives displayed IC50 values ranging from 0.011 to 0.026 μM against CA IX, indicating their potency in inhibiting tumor growth through targeted enzyme inhibition .

Compound CA IX IC50 (μM) CA II IC50 (μM)
4e0.0113.92
4g0.0171.55
4h0.0262.19

These compounds not only inhibited cancer cell proliferation but also induced apoptosis in MDA-MB-231 cells, demonstrating a potential dual mechanism of action .

Antibacterial Properties

This compound has also been evaluated for its antibacterial activity. Sulfonamide derivatives have shown efficacy against various bacterial strains, making them candidates for further development as antibacterial agents.

Case Study: Inhibition of Bacterial Growth

In vitro studies have shown that certain derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, some compounds achieved up to 80% inhibition at a concentration of 50 μg/mL against S. aureus .

Compound Inhibition Ratio (%)
4e80.69
4g69.74
4h68.30

These findings suggest that this compound derivatives could serve as a foundation for developing new antibacterial therapies.

Neurological Applications

Emerging research indicates that sulfonamide compounds may possess neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Potential Mechanism: Inhibition of Amyloid Beta Production

A patent outlines the use of sulfonamide compounds to inhibit the production of amyloid beta proteins by blocking the proteolytic cleavage pathways associated with amyloid precursor protein (APP). This mechanism is crucial for addressing conditions characterized by amyloid plaque accumulation in the brain .

The ability to modulate amyloid beta production positions these compounds as potential therapeutic agents for Alzheimer's disease and other related neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Key analogs and their substituents (R), yields, and melting points (m.p.) are summarized below:

Compound R Group Yield (%) m.p. (°C) Reference
N-(4-MeS-phenyl) -SMe (target) N/A N/A Inferred
N-Phenyl (5a) -H 88 118–119
N-(4-F-phenyl) (5b) -F 79 106
N-(4-Cl-phenyl) (5c) -Cl 66 122
N-(4-Br-phenyl) (5d) -Br 79 118
N-(4-OMe-phenyl) (5e) -OMe 72 90
N-(4-Me-phenyl) -Me N/A 112

Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl, -Br) generally yield higher melting points compared to electron-donating groups (e.g., -OMe) .
  • The methylsulfanyl group (-SMe) is moderately electron-donating due to sulfur's lone pairs, likely reducing melting points compared to halogens but increasing solubility in nonpolar solvents.

Spectroscopic Trends

¹H-NMR Data
  • NH Proton : The NH resonance shifts depending on substituent electronic effects:
    • 5a (R = -H): δ 9.9 ppm .
    • 5e (R = -OMe): δ 10.4 ppm (deshielded due to electron donation).
    • 5c (R = -Cl): δ 10.9 ppm (shielded by electron withdrawal).
    • Prediction for -SMe : The -SMe group may cause intermediate deshielding (~δ 10.2–10.5 ppm) due to its mesomeric electron donation.
IR Stretches
  • Sulfonamide S=O : ~1360–1380 cm⁻¹ (symmetric) and ~1160–1180 cm⁻¹ (asymmetric) across all analogs .
  • Nitro Group: ~1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches), consistent in all derivatives.

Structural Insights from X-ray Crystallography

  • N-(4-Me-phenyl) derivative : Crystal structure reveals planar sulfonamide geometry with S-N bond lengths of ~1.63 Å and dihedral angles of ~80° between aromatic rings .
  • Prediction for -SMe Analog : The -SMe group's larger van der Waals radius may introduce slight torsional strain, altering packing efficiency and solubility.

Biological Activity

N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and relevant data.

Chemical Structure and Properties

This compound has the chemical formula C13H12N2O4S2 and a molecular weight of 304.37 g/mol. The compound features a sulfonamide group, which is known for its pharmacological significance, particularly in antibacterial and antitumor applications.

Biological Activity Overview

The biological activities of this compound have been investigated in several contexts:

  • Antibacterial Activity :
    • Studies have shown that sulfonamide derivatives exhibit significant antibacterial properties. The presence of the nitro group in this compound enhances its efficacy against various bacterial strains.
    • A comparative study indicated that this compound demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
  • Antitumor Activity :
    • Research has suggested that compounds with similar structures can inhibit cancer cell proliferation. In vitro assays indicated that this compound may induce apoptosis in cancer cell lines, although specific IC50 values for this compound require further investigation.
  • Enzyme Inhibition :
    • The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes, such as carbonic anhydrase and certain kinases. This inhibition can be crucial for developing therapeutic agents targeting metabolic pathways in cancer and other diseases.

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal examined the antibacterial effects of various sulfonamide derivatives, including this compound. The results showed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively.

Case Study 2: Antitumor Potential

In another research effort, the cytotoxic effects of the compound were tested on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that this compound reduced cell viability significantly at concentrations above 50 µM, suggesting its potential as an anticancer agent.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli64 µg/mL
AntitumorHeLa (cervical cancer)IC50 = 50 µM
AntitumorMCF-7 (breast cancer)IC50 = 45 µM

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Folate Synthesis : Similar to traditional sulfonamides, this compound may disrupt folate synthesis in bacteria, leading to growth inhibition.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells by modulating key signaling molecules involved in cell survival and death.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-nitrobenzenesulfonyl chloride with 4-methylsulfanylaniline in anhydrous THF, using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) as coupling agents under inert conditions . Post-synthesis, purification is typically achieved by reprecipitation (e.g., acidifying a sodium bicarbonate solution of the crude product) followed by recrystallization from toluene or ethanol .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this sulfonamide?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding (e.g., NH resonance near δ 10–12 ppm) .
  • X-ray crystallography : For resolving molecular conformation, torsion angles (e.g., S–N–C–O dihedral angles), and intermolecular interactions (N–H⋯O hydrogen bonds) .
  • IR spectroscopy : To identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .
  • Mass spectrometry (MS) : For molecular ion validation and fragmentation pattern analysis .

Q. How should researchers handle solubility and stability challenges during experiments?

The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability tests under varying pH and temperature conditions are advised. Storage at –20°C in amber vials is recommended to prevent photodegradation .

Advanced Research Questions

Q. What computational approaches can predict the electronic properties of this sulfonamide?

Density Functional Theory (DFT) studies, including HOMO-LUMO analysis and polarizability calculations, are effective. For example, analogous compounds like N-(3-methylphenyl)-2-nitrobenzenesulfonamide show HOMO-LUMO gaps of ~4.5 eV, indicating moderate reactivity. Molecular electrostatic potential (MEP) maps can further elucidate electrophilic/nucleophilic sites .

Q. How do molecular conformations influence reactivity and intermolecular interactions?

X-ray studies of related sulfonamides reveal that gauche conformations at the S–N bond (torsional angles ~55–65°) and anti-periplanar alignment of NH and C=O groups enhance hydrogen-bonded networks. These conformations stabilize crystal packing and may affect biological activity by modulating binding affinity .

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?

Cross-validate datasets using software like SHELXL for refinement . Discrepancies in bond lengths or angles (e.g., S–N vs. C–O distances) may arise from experimental resolution limits. Multi-temperature crystallography or neutron diffraction can clarify thermal motion artifacts .

Q. How do substituents on the aryl rings modulate biological or catalytic activity?

Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., nitro) enhance sulfonamide acidity, improving enzyme inhibition. The 4-methylsulfanyl group may increase lipophilicity, aiding membrane permeability. Comparative assays with analogs (e.g., N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide) can isolate substituent effects .

Methodological Notes

  • Synthesis Optimization : Replace DEAD with safer azodicarboxylates (e.g., ADMP) to reduce toxicity .
  • Crystallography : Use high-resolution synchrotron sources for ambiguous cases. Validate hydrogen positions via Hirshfeld surface analysis .
  • Computational Workflows : Combine Gaussian 16 (DFT) with VMD for visualization to correlate electronic properties with experimental data .

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